
(8R,8'R)-4-hydroxycubebinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,8’R)-4-Hydroxycubebinone is a lignan compound derived from the plant Piper cubeba. It is known for its potential biological activities, including inhibitory effects on certain enzymes such as CYP3A4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8’R)-4-hydroxycubebinone typically involves the extraction from natural sources like Piper cubeba. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using ethyl acetate.
Isolation: The extract is then subjected to chromatographic techniques to isolate the compound.
Purification: Further purification is achieved through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for (8R,8’R)-4-hydroxycubebinone are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(8R,8’R)-4-Hydroxycubebinone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(8R,8’R)-4-Hydroxycubebinone has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential enzyme inhibitory activities, particularly against CYP3A4.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential applications in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (8R,8’R)-4-hydroxycubebinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on CYP3A4 is believed to occur through binding to the enzyme’s active site, thereby preventing the metabolism of substrates . This interaction can modulate various biological pathways and has implications for drug interactions and therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
(8R,8’R,9’S)-5-Methoxyclusin: Another lignan derived from Piper cubeba with similar enzyme inhibitory properties.
Sesquiterpenes: Compounds such as (5α,8α)-2-oxo-1(10),3,7(11)-guaiatrien-12,8-olide also isolated from Piper cubeba.
Uniqueness
(8R,8’R)-4-Hydroxycubebinone is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to inhibit CYP3A4 sets it apart from other lignans and sesquiterpenes, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H24O8/c1-25-16-6-12(7-17(26-2)20(16)23)4-14-10-28-22(24)15(14)5-13-8-18(27-3)21-19(9-13)29-11-30-21/h6-9,14-15,23H,4-5,10-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
LSSNBHGWOAHIQS-LSDHHAIUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




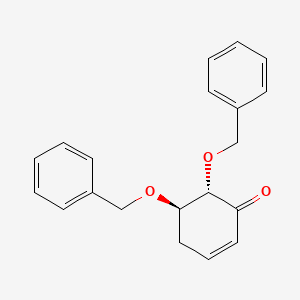
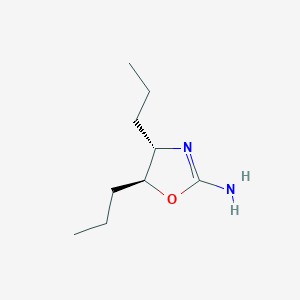
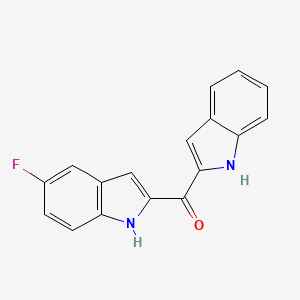
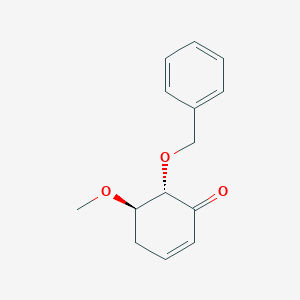
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)
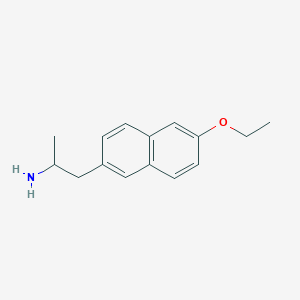
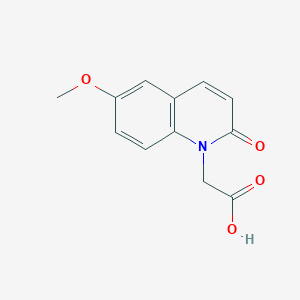

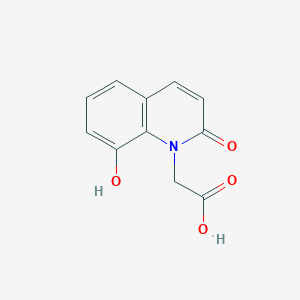


![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)
